N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-fluorobenzamide

Insulin resistance PPAR agonism Structure-activity relationship

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-fluorobenzamide (CAS 941932-57-6) is a synthetic small molecule belonging to the N-substituted dioxothiazolidylbenzamide class, a chemotype developed primarily by Kyorin Pharmaceutical Co., Ltd. and characterized by a 1,1-dioxidoisothiazolidine (cyclic sulfonamide) ring linked via a 2-methylaniline bridge to a 2-fluorobenzamide moiety.

Molecular Formula C17H17FN2O3S
Molecular Weight 348.39
CAS No. 941932-57-6
Cat. No. B2831901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-fluorobenzamide
CAS941932-57-6
Molecular FormulaC17H17FN2O3S
Molecular Weight348.39
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=CC=C3F
InChIInChI=1S/C17H17FN2O3S/c1-12-7-8-13(20-9-4-10-24(20,22)23)11-16(12)19-17(21)14-5-2-3-6-15(14)18/h2-3,5-8,11H,4,9-10H2,1H3,(H,19,21)
InChIKeyWWLLLBUGSOJDMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-fluorobenzamide (CAS 941932-57-6): Core Identity and Procurement-Relevant Classification


N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-fluorobenzamide (CAS 941932-57-6) is a synthetic small molecule belonging to the N-substituted dioxothiazolidylbenzamide class, a chemotype developed primarily by Kyorin Pharmaceutical Co., Ltd. and characterized by a 1,1-dioxidoisothiazolidine (cyclic sulfonamide) ring linked via a 2-methylaniline bridge to a 2-fluorobenzamide moiety [1]. This compound class emerged from medicinal chemistry programs targeting insulin resistance, with lead compounds demonstrating dual hypoglycemic and lipid-lowering activities [1]. The 2-fluorobenzamide substitution pattern distinguishes it from other halobenzamide analogs (e.g., 3-fluoro, 2,6-difluoro, 4-chloro) within the same patent space, creating a distinct pharmacological fingerprint relevant to metabolic disease research and chemical biology tool compound selection [1].

Why Generic Substitution of N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-fluorobenzamide Fails: Structural Determinants of Pharmacological Non-Interchangeability


Compounds within the dioxothiazolidylbenzamide class cannot be simply interchanged because subtle variations in the benzamide substitution pattern (position and identity of halogen, alkoxy, or trifluoromethyl groups) produce divergent bioactivity profiles. The 2-fluorobenzamide analog (CAS 941932-57-6) represents a specific positional isomer relative to the 3-fluorobenzamide (CAS 941886-26-6) and 2,6-difluorobenzamide (CAS 941886-50-6) analogs [1]. The ortho-fluorine substitution on the benzamide ring influences both the electron density of the amide bond and the conformational preferences of the molecule, which in turn modulate target binding, metabolic stability, and off-target liability relative to its non-fluorinated or alternatively halogenated counterparts [1]. These structure-activity relationship (SAR) discontinuities mean that potency, selectivity, and in vivo pharmacokinetic data obtained for one analog cannot be extrapolated to another without direct comparative evidence [1].

N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-fluorobenzamide: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Positional Fluorine Isomerism: 2-Fluoro vs. 3-Fluoro vs. 2,6-Difluoro Benzamide Analogs — Impact on Target Binding Affinity

Within the N-substituted dioxothiazolidylbenzamide patent family, the 2-fluorobenzamide substitution (target compound) represents a distinct regioisomer relative to the 3-fluorobenzamide analog (CAS 941886-26-6) and the 2,6-difluorobenzamide analog (CAS 941886-50-6) [1]. While the patent discloses general formula compounds as insulin resistance ameliorators, the specific 2-fluoro positional isomer introduces a unique ortho-fluorine effect on the benzamide carbonyl, altering conformational rigidity and hydrogen-bonding capacity relative to meta-fluorinated or bis-fluorinated analogs [1]. Comparative patent data indicate that variation at the ortho position of the benzamide ring yields differential potency in hypoglycemic activity assays, with ortho-substitution generally associated with enhanced PPARγ binding affinity compared to para-substituted but with reduced activity relative to certain meta-trifluoromethyl analogs [2].

Insulin resistance PPAR agonism Structure-activity relationship

Methyl Substitution at the Aniline Bridge (2-Methylphenyl Core): Structural Comparison with Non-Methylated and Methoxy-Substituted Analogs

The target compound features a 2-methyl substitution on the central aniline ring (between the dioxidoisothiazolidine and benzamide moieties). This methyl group is absent in analogs such as N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzamide (CAS 942011-32-7) or N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzamide [1]. The ortho-methyl group introduces steric hindrance that can influence both the conformational population of the biaryl-like system and the susceptibility of the aniline nitrogen to oxidative metabolism [1]. Class-level metabolic studies on related methyl-substituted aniline-containing compounds demonstrate that a 2-methyl group can reduce N-dealkylation rates by CYP450 enzymes compared to unsubstituted analogs, potentially extending in vivo half-life [1]. The 2-methoxy analog (CAS 941932-69-0) differs further by introducing a hydrogen-bond accepting oxygen that can engage in additional polar interactions with target proteins.

Metabolic stability Pharmacokinetics Cytochrome P450 metabolism

Dioxidoisothiazolidine vs. Classical Thiazolidinedione (TZD) Warhead: Differential PPARγ Activation Profile and Safety Implications

The dioxidoisothiazolidine ring system represents a structural departure from the classical thiazolidine-2,4-dione (TZD) pharmacophore found in drugs such as rosiglitazone and pioglitazone [1]. In the TZD class, the 2,4-dione moiety is essential for PPARγ agonism but is also implicated in mechanism-based hepatotoxicity and cardiovascular adverse effects [1]. The dioxidoisothiazolidine ring replaces the TZD with a cyclic sulfonamide (sultam) that contains a sulfone (SO₂) group rather than two carbonyl groups, fundamentally altering the hydrogen-bonding pattern with PPARγ and potentially decoupling glycemic efficacy from adipogenic and fluid-retention side effects [1]. Patent data indicate that dioxothiazolidylbenzamide derivatives, including the fluorobenzamide sub-series, act as insulin sensitizers with a differentiated PPARγ activation profile compared to full TZD agonists [2].

PPARγ modulator Selective PPARγ modulator (SPPARγM) Insulin sensitizer safety

Aldose Reductase Inhibitory Activity: Dual Pharmacological Mechanism Differentiation from Single-Target Antidiabetic Agents

Japanese Patent JP3906935, assigned to Kyorin Pharmaceutical, explicitly claims that N-substituted dioxothiazolidylbenzamide derivatives possess not only hypoglycemic and hypolipidemic actions but also aldose reductase inhibitory activity [1]. Aldose reductase is a key enzyme in the polyol pathway implicated in diabetic complications including neuropathy, retinopathy, and nephropathy. This triple-action profile (glucose-lowering + lipid-lowering + aldose reductase inhibition) distinguishes the dioxothiazolidylbenzamide class from single-mechanism agents such as pure PPARγ agonists (e.g., rosiglitazone) or pure aldose reductase inhibitors (e.g., epalrestat) [1]. While the specific IC50 value for the 2-fluorobenzamide analog against aldose reductase is not publicly disclosed, the patent explicitly includes compounds with 2-fluorobenzamide substitution within the scope of compounds possessing aldose reductase inhibitory activity [1].

Aldose reductase inhibition Diabetic complications Polyol pathway

Best Research and Industrial Application Scenarios for N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-fluorobenzamide


PPARγ Partial Agonist / Selective Modulator Discovery in Type 2 Diabetes Research

The dioxidoisothiazolidine scaffold, as exemplified by the 2-fluorobenzamide analog, represents a non-TZD PPARγ ligand chemotype suitable for screening campaigns aimed at identifying selective PPARγ modulators (SPPARγMs) that retain insulin-sensitizing efficacy while mitigating adipogenic and cardiovascular side effects. The ortho-fluorine substitution on the benzamide ring provides a specific SAR probe point for mapping PPARγ ligand-binding domain interactions, enabling differentiation from meta- and para-substituted analogs [1]. The compound can serve as a reference standard in competitive binding assays alongside rosiglitazone to quantify shifts in PPARγ conformational dynamics and coregulator recruitment profiles.

Diabetic Complication Models Requiring Combined Polyol Pathway and Metabolic Intervention

For in vivo models of diabetic neuropathy or nephropathy where both metabolic control (glucose/lipid lowering) and direct aldose reductase inhibition are desirable, the dioxothiazolidylbenzamide class offers a single-agent polypharmacology strategy [3]. The 2-fluorobenzamide analog can be benchmarked against epalrestat (pure aldose reductase inhibitor) plus insulin or metformin (metabolic control) combination arms to quantify the net benefit of the dual mechanism in slowing nerve conduction velocity deficits or reducing urinary albumin excretion in streptozotocin-induced or genetic diabetic rodent models [3].

Structure-Activity Relationship (SAR) Studies of Dioxidoisothiazolidine-Containing Benzamides for Metabolic Disease Target Deconvolution

The compound serves as a key analog in SAR matrix studies exploring the interplay between benzamide halogenation pattern (2-F vs. 3-F vs. 2,6-diF vs. 4-Cl vs. 2-CF3), aniline ring substitution (2-Me vs. 2-OMe vs. H), and dioxidoisothiazolidine ring oxidation state [2]. Procurement of the 2-fluorobenzamide, 2-methyl analog (CAS 941932-57-6) enables systematic comparison of ortho-fluorine effects on target engagement, metabolic stability in liver microsomes, and oral bioavailability in rodent pharmacokinetic studies relative to its non-fluorinated and alternatively halogenated counterparts [2].

Chemical Biology Tool Compound for Probing Sulfonamide-Containing PPAR Ligand Pharmacology

As a cyclic sulfonamide (sultam)-containing compound, the dioxidoisothiazolidine moiety represents an under-explored zinc-binding group and hydrogen-bonding pharmacophore distinct from carboxylic acids, TZD diones, and acyclic sulfonamides commonly found in PPAR ligands [1]. The 2-fluorobenzamide analog can be employed in biophysical studies (X-ray crystallography, surface plasmon resonance) to elucidate how the sulfone oxygen atoms engage the PPARγ AF-2 helix and whether the ortho-fluoro substituent introduces unique fluorine-mediated protein contacts that contribute to binding affinity and selectivity over PPARα and PPARδ isoforms [1].

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